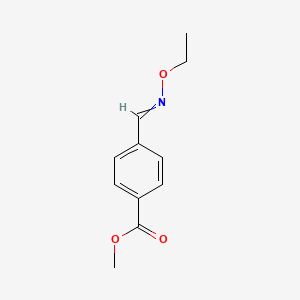
Methyl 4-(ethoxyiminomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(ethoxyiminomethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyiminomethyl group attached to the benzene ring of methyl benzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(ethoxyiminomethyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with ethoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(ethoxyiminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxyiminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of 4-(ethoxyiminomethyl)benzoic acid.
Reduction: Formation of 4-(ethoxyiminomethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(ethoxyiminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(ethoxyiminomethyl)benzoate involves its interaction with specific molecular targets. The ethoxyiminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybenzoate: Similar ester structure but with a methoxy group instead of an ethoxyiminomethyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxy group, leading to different chemical properties and reactivity.
Ethyl 4-(ethoxyiminomethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(ethoxyiminomethyl)benzoate is unique due to the presence of the ethoxyiminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 4-(ethoxyiminomethyl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-12-8-9-4-6-10(7-5-9)11(13)14-2/h4-8H,3H2,1-2H3 |
Clave InChI |
IVTVINQQAPCGEZ-UHFFFAOYSA-N |
SMILES canónico |
CCON=CC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


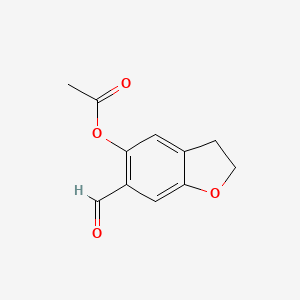

![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
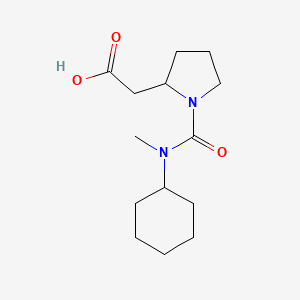
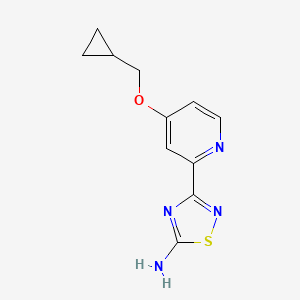
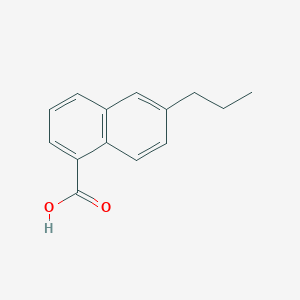
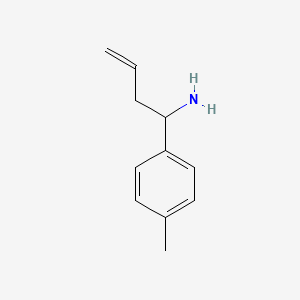
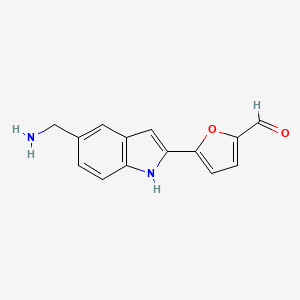
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
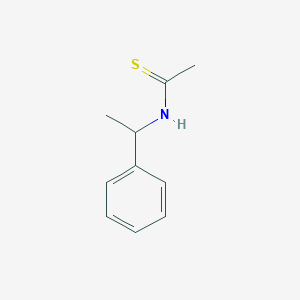
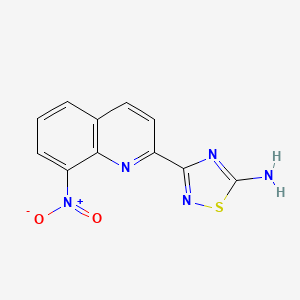
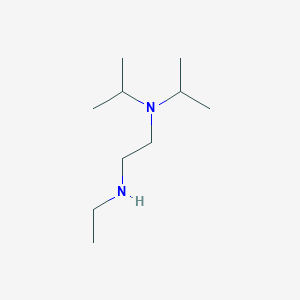
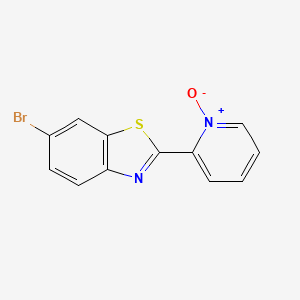
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
